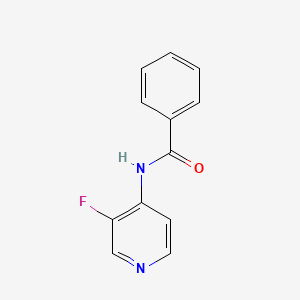

N-(3-fluoropyridin-4-yl)benzamide

Description

N-(3-Fluoropyridin-4-yl)benzamide is a benzamide derivative featuring a fluorinated pyridine ring at the 4-position. Benzamides are a class of compounds widely explored in medicinal chemistry due to their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities.

Properties

Molecular Formula |

C12H9FN2O |

|---|---|

Molecular Weight |

216.21 g/mol |

IUPAC Name |

N-(3-fluoropyridin-4-yl)benzamide |

InChI |

InChI=1S/C12H9FN2O/c13-10-8-14-7-6-11(10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16) |

InChI Key |

SMHFAGWQLAVTFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution : Fluorine at the pyridine ring (as in the target compound) may enhance metabolic stability and binding to hydrophobic enzyme pockets, analogous to 3-fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide, which is used in kinase inhibition studies .

- Heterocyclic Modifications: Azetidinone and imidazole substituents (e.g., in and ) improve anticancer activity by introducing planar, electron-rich moieties that interact with DNA or enzyme active sites.

Key Observations :

- Green Chemistry : Ultrasonic methods (e.g., ) reduce reaction times by 70% compared to conventional reflux, aligning with modern sustainable practices.

- Challenges for Fluorinated Derivatives : Introducing fluorine may require specialized reagents (e.g., fluoropyridine boronic acids) or catalysts, as seen in palladium-mediated cross-coupling reactions .

Physicochemical and Pharmacokinetic Properties

Predicted properties of N-(3-fluoropyridin-4-yl)benzamide relative to analogs:

Key Observations :

- Lipophilicity : Fluorine and pyridine rings increase LogP, enhancing membrane permeability but reducing aqueous solubility.

- pKa Trends : Basic pyridine nitrogen in the target compound may favor protonation in acidic environments (e.g., tumor microenvironments), aiding cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.